molecular formula C5H7F2NO2 B573539 3,3-Difluoro-L-proline CAS No. 168102-06-5

3,3-Difluoro-L-proline

Cat. No.: B573539
CAS No.: 168102-06-5
M. Wt: 151.113
InChI Key: AKYUQSFIIOIBHO-GSVOUGTGSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluoro-L-proline typically involves the fluorination of L-proline at the 3-position. One common method includes the use of electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at low temperatures to ensure selective fluorination .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 3,3-Difluoro-L-proline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3,3-Difluoro-L-proline has several scientific research applications:

Mechanism of Action

The mechanism by which 3,3-Difluoro-L-proline exerts its effects is primarily through the alteration of the conformational and electronic properties of the proline ring. The introduction of fluorine atoms influences the ring pucker and the cis/trans isomerization of the peptide bond. This can affect the overall stability and folding of proteins, as well as their interactions with other molecules. The inductive effect of fluorine also reduces the basicity of the nitrogen atom and increases the acidity of the carboxylic acid group .

Comparison with Similar Compounds

  • 3,4-Difluoro-L-proline
  • 4-Fluoro-L-proline
  • 3-Fluoro-L-proline

Comparison: 3,3-Difluoro-L-proline is unique in its specific fluorination pattern, which imparts distinct conformational and electronic properties compared to other fluorinated proline derivatives. For example, 3,4-Difluoro-L-proline has fluorine atoms at both the 3- and 4-positions, leading to different effects on ring pucker and cis/trans isomerization. Similarly, 4-Fluoro-L-proline and 3-Fluoro-L-proline have single fluorine substitutions, resulting in different conformational biases and reactivity .

Biological Activity

3,3-Difluoro-L-proline (3,3-DFLP) is a fluorinated derivative of the amino acid proline, notable for its unique structural properties due to the presence of two fluorine atoms at the 3-position of its pyrrolidine ring. This compound has garnered attention in biochemical research and medicinal chemistry for its potential applications in protein engineering and drug design.

  • Molecular Formula : C₅H₈F₂N₁O₂
  • Molecular Weight : Approximately 150.12 g/mol
  • Structural Characteristics : The electronegative fluorine atoms significantly influence the conformation and reactivity of peptides and proteins into which 3,3-DFLP is incorporated. This can lead to enhanced rigidity and stability in peptide structures, affecting their biological activity.

Mechanisms of Biological Activity

The biological activity of 3,3-DFLP primarily arises from its incorporation into peptides and proteins, where it can modulate conformation and interactions with other biomolecules. Key mechanisms include:

  • Conformational Control : The introduction of 3,3-DFLP into peptide sequences can favor specific conformations that are crucial for biological function. Studies indicate that this compound can enhance binding affinities in protein-ligand interactions by stabilizing certain conformations .
  • Influence on Protein Dynamics : Research has shown that 3,3-DFLP affects the dynamics of protein conformations significantly. For instance, it can alter the kinetics and thermodynamics of interactions with target proteins such as SH3 domains, providing insights into peptide behavior within biological systems .

Case Studies

  • Protein Binding Studies :
    • In a study focusing on the interaction of 3,3-DFLP-containing peptides with SH3 domains, it was found that the presence of fluorine atoms modified both binding kinetics and affinities. This alteration was attributed to changes in peptide conformation induced by the fluorinated proline.
  • NMR Spectroscopy Applications :
    • The unique chemical properties of fluorine allow for sensitive detection in 19F^{19}F NMR spectroscopy. This technique has been utilized to study the structure and dynamics of peptides containing 3,3-DFLP, revealing valuable information about their interactions in solution .

Comparative Analysis with Related Compounds

CompoundKey FeaturesBiological Applications
This compound Fluorinated proline affecting protein conformationDrug design, protein engineering
N-Boc-4,4-difluoro-L-proline Similar fluorination pattern enhancing conformational controlPeptide synthesis, molecular scaffolding
4-Fluoroproline Single fluorine substitution influencing stabilityStructural studies in collagen stability

Implications for Drug Design

The ability of 3,3-DFLP to influence peptide conformation opens avenues for its use in drug design. By controlling the three-dimensional shape of peptides, researchers can enhance their efficacy as therapeutic agents. The incorporation of this compound may lead to improved binding profiles with target proteins, potentially resulting in more effective drugs with fewer side effects.

Properties

IUPAC Name

(2R)-3,3-difluoropyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F2NO2/c6-5(7)1-2-8-3(5)4(9)10/h3,8H,1-2H2,(H,9,10)/t3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKYUQSFIIOIBHO-GSVOUGTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C1(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@@H](C1(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50665027
Record name 3,3-Difluoro-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50665027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168102-06-5
Record name 3,3-Difluoro-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50665027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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